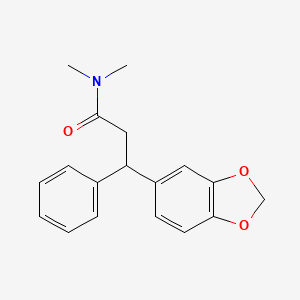![molecular formula C19H23F3N2O3 B6130493 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone](/img/structure/B6130493.png)
1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone, also known as TAK-659, is a small molecule inhibitor that has been of great interest in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of B-cells.
作用機序
1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone selectively inhibits the protein kinase BTK, which is a critical component of the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the development of B-cell malignancies. By inhibiting BTK, 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone disrupts BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone has been shown to have other biochemical and physiological effects. In preclinical studies, 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of T-cells and macrophages. 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
実験室実験の利点と制限
One advantage of 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone is its selectivity for BTK, which reduces the risk of off-target effects. 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone also has good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for the development of 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone. One area of focus is the optimization of dosing regimens to maximize efficacy while minimizing toxicity. Another area of focus is the development of combination therapies that target multiple components of the BCR signaling pathway. Finally, there is a need for further preclinical studies to better understand the mechanisms of action of 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone and to identify potential biomarkers for patient selection in clinical trials.
Conclusion:
In conclusion, 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone is a promising small molecule inhibitor with potent anti-tumor activity in B-cell malignancies. Its selectivity for BTK and favorable safety profile make it an attractive candidate for further development in clinical settings. Further research is needed to optimize dosing regimens, develop combination therapies, and better understand the mechanisms of action of 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone.
合成法
The synthesis of 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine to form the intermediate 2-(3-(trifluoromethyl)benzyl)morpholine. This intermediate is then reacted with 2-oxo-2-(piperidin-1-yl)ethyl trifluoromethanesulfonate to form 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone.
科学的研究の応用
1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 1-(2-oxo-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethyl)-2-piperidinone has shown potent anti-tumor activity in both in vitro and in vivo models of B-cell malignancies.
特性
IUPAC Name |
1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O3/c20-19(21,22)15-5-3-4-14(10-15)11-16-12-24(8-9-27-16)18(26)13-23-7-2-1-6-17(23)25/h3-5,10,16H,1-2,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINEAYVAGREKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)N2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6130412.png)
![2-{[(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6130415.png)
![7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130423.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6130429.png)

![N-1-adamantyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6130436.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6130443.png)
![1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6130451.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6130465.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1-propanamine](/img/structure/B6130472.png)
![N-(sec-butyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6130480.png)
![N,N-diethyl-N'-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1,2-ethanediamine](/img/structure/B6130500.png)
![4-methoxy-N-[1-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6130512.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6130516.png)